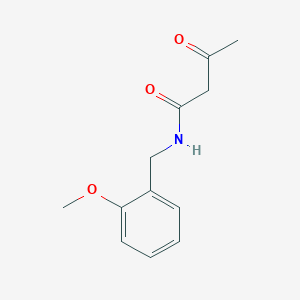

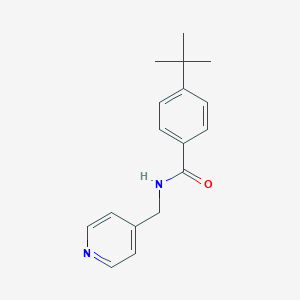

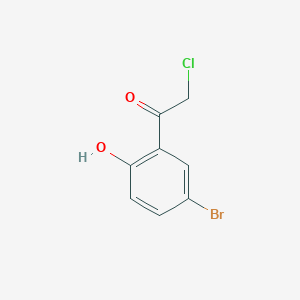

N-(2-methoxybenzyl)-3-oxobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NBOMes are a group of toxic phenethylamine derivatives of the 2C family compounds . They are known to be potent serotonin 5-HT2A receptor agonist hallucinogens .

Synthesis Analysis

While the specific synthesis process for “N-(2-methoxybenzyl)-3-oxobutanamide” is not available, NBOMes are generally synthesized by introducing a N-2-methoxybenzyl group to the phenethylamine structure .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Pharmacology and Toxicology

-

Summary of the Application

-

Methods of Application or Experimental Procedures

- In vitro studies have been conducted to evaluate the neuro- and hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on cell lines like SH-SY5Y and HepG2 .

- In vivo studies have also been conducted to understand the neurochemical and behavioral effects of these compounds in rats .

-

Results or Outcomes

- The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines .

- NBOMe compounds increased dopamine (DA), serotonin (5-HT), and glutamate release in all studied brain regions, induced hallucinogenic activity, and impacted short-term memory, locomotion, and may be anxiogenic .

-

Scientific Field: Neuropharmacology

- Summary of the Application : NBOMe drugs have been used in neuropharmacological research to understand their impact on neurotransmitter release .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the neurotoxicity of these compounds . This involves synthesizing the compounds and testing them on neuronal cell lines .

- Results or Outcomes : NBOMe drugs displayed higher affinity for 5-HT2A receptors than their 2C counterparts but were substantially weaker in functional assays .

-

Scientific Field: Toxicology

- Summary of the Application : The toxicity profile of NBOMe drugs is being studied due to several reports highlighting cases of acute intoxication .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on hepatocyte cell lines .

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both neuronal and hepatocyte cell lines .

-

Scientific Field: Neuropharmacology

- Summary of the Application : NBOMe drugs have been used in neuropharmacological research to understand their impact on neurotransmitter release .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the neurotoxicity of these compounds . This involves synthesizing the compounds and testing them on neuronal cell lines .

- Results or Outcomes : NBOMe drugs displayed higher affinity for 5-HT2A receptors than their 2C counterparts but were substantially weaker in functional assays .

-

Scientific Field: Toxicology

- Summary of the Application : The toxicity profile of NBOMe drugs is being studied due to several reports highlighting cases of acute intoxication .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on hepatocyte cell lines .

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both neuronal and hepatocyte cell lines .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZAAMOYPROLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354890 |

Source

|

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-3-oxobutanamide | |

CAS RN |

331713-77-0 |

Source

|

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)

![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)

![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)